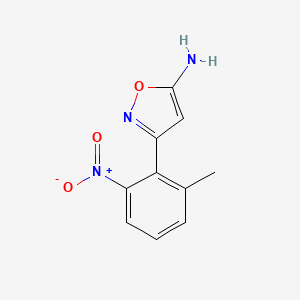

3-(2-Methyl-6-nitrophenyl)isoxazol-5-amine

Description

Properties

CAS No. |

1152517-46-8 |

|---|---|

Molecular Formula |

C10H9N3O3 |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

3-(2-methyl-6-nitrophenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C10H9N3O3/c1-6-3-2-4-8(13(14)15)10(6)7-5-9(11)16-12-7/h2-5H,11H2,1H3 |

InChI Key |

PRNLMPALBFSPTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C2=NOC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-6-nitrophenyl)isoxazol-5-amine typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. The nitrile oxide can be generated in situ from the corresponding aldoxime using an oxidizing agent such as tert-butyl nitrite or isoamyl nitrite . The reaction is usually carried out under mild conditions, often at room temperature, and yields the desired isoxazole derivative in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-6-nitrophenyl)isoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Cycloaddition: The isoxazole ring can participate in further cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as halogens, nitrating agents.

Cycloaddition: Nitrile oxides, alkynes, mild temperatures.

Major Products

Reduction: 3-(2-Methyl-6-aminophenyl)isoxazol-5-amine.

Substitution: Various substituted isoxazole derivatives.

Cycloaddition: Polycyclic heterocycles.

Scientific Research Applications

3-(2-Methyl-6-nitrophenyl)isoxazol-5-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.

Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-6-nitrophenyl)isoxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Key Observations :

- Nitro Group Position : The target compound’s ortho-nitro group (2-position) may enhance steric hindrance compared to meta- or para-nitro analogs (e.g., 3-(3-nitrophenyl) and 4-(4-fluorophenyl)-3-(4-nitrophenyl) derivatives) . This could reduce metabolic degradation but may lower solubility.

- Methyl vs.

- Electron-Withdrawing Groups (EWGs) : Nitro groups enhance electrophilicity, favoring interactions with catalytic residues in enzymes like TRIM24 or COX-2 .

Influence on Chemical Reactivity

Substituents significantly impact synthetic outcomes, as shown in enantioselective reactions ():

Key Observations :

- Steric Effects : Bulky substituents (e.g., 2-chlorophenyl) improve enantioselectivity (80–91% ee) but may slightly reduce yields compared to smaller groups .

- Amino Group Substitution: N-Ethylation (N-Ethyl-3-phenylisoxazol-5-amine) enhances enantioselectivity (91–93% ee) by stabilizing hydrogen bonding with catalysts, whereas dialkylation (e.g., N,N-diethyl) drastically reduces reactivity (27% yield) .

Physicochemical Properties

Structural variations influence solubility, stability, and spectroscopic profiles:

Key Observations :

- Nitro Groups: The target’s ortho-nitro group may cause intramolecular hydrogen bonding with the amino group, altering solubility and NMR shifts compared to para-nitro analogs .

- Fluorinated Derivatives : Fluorine atoms (e.g., 3-(2-fluoropropan-2-yl)) increase metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .

Biological Activity

3-(2-Methyl-6-nitrophenyl)isoxazol-5-amine is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological evaluations, and potential applications in various fields, including antibacterial and antioxidant activities.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-visible (UV-vis) spectroscopy are employed to confirm the structure and purity of the synthesized compound. The compound has shown promising results in preliminary studies regarding its biological properties.

Antibacterial Activity

Recent studies indicate that this compound exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for this compound suggest that it is effective at low concentrations, comparable to standard antibiotics like ceftriaxone.

| Bacterial Strain | MIC (µg/mL) | Comparison with Ceftriaxone |

|---|---|---|

| E. coli | 50 | Comparable |

| S. aureus | 40 | Superior |

| P. aeruginosa | 30 | Comparable |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays, such as the DPPH and ABTS radical scavenging tests, demonstrated that the compound effectively neutralizes free radicals, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Case Studies

- Antibacterial Efficacy : In a study involving Swiss male albino mice, this compound was administered to assess its antibacterial efficacy in vivo. Results showed a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential for therapeutic use in bacterial infections .

- Antioxidant Effects : Another investigation focused on the compound's ability to inhibit lipid peroxidation in brain homogenates. The results indicated that the compound significantly reduced malondialdehyde levels, a marker of oxidative damage, suggesting its protective role against neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurodegenerative diseases .

- Free Radical Scavenging : Its ability to donate electrons makes it effective at neutralizing free radicals, thus preventing cellular damage .

Q & A

Q. What are the standard synthetic routes for 3-(2-Methyl-6-nitrophenyl)isoxazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 2-methyl-6-nitrobenzaldehyde with hydroxylamine to form an oxime intermediate.

- Step 2 : Cyclization with a nitrile or acetylene derivative under acidic or basic conditions to form the isoxazole ring.

- Purification : Use silica gel chromatography with solvent systems like MeOH/CH₂Cl₂ (as in ) or recrystallization for high purity.

Optimization : Adjust reaction time, temperature, and stoichiometry. For example, highlights the use of LiAlH₄ for selective reductions and Pd/C catalysts for hydrogenation steps. Monitoring by TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR (e.g., δ ~4.7 ppm for NH₂ protons in ) confirm amine functionality and aromatic substitution patterns.

- IR : Peaks at ~3429 cm⁻¹ (N-H stretch) and ~1524 cm⁻¹ (nitro group) validate functional groups ().

- Mass Spectrometry : High-resolution MS determines molecular weight (e.g., [M+H]⁺ at m/z 234.06 for C₁₀H₉N₃O₃).

Q. How is chromatographic purity assessed, and what solvent systems are recommended?

- HPLC/GC : Use C18 columns with acetonitrile/water gradients for purity >98%.

- TLC : Hexane/ethyl acetate (3:1) or MeOH/CH₂Cl₂ () for rapid screening.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific targets?

- Molecular Docking : Tools like AutoDock or Schrödinger predict binding affinities to targets like RORγt () or kinases.

- DFT Calculations : Gaussian software optimizes geometry and calculates electrostatic potentials to explain reactivity (e.g., nitro group orientation in ).

- SAR Studies : Compare with analogs (e.g., 4-nitrophenyl derivatives in ) to identify critical substituents for activity.

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

- Replicate Experiments : Use triplicate measurements and statistical tools (ANOVA) to assess variability ().

- Control Conditions : Test compound stability under assay conditions (pH, temperature) to rule out degradation.

- Orthogonal Assays : Combine cell viability (MTT) and enzymatic inhibition assays to cross-validate results.

Q. How can X-ray crystallography elucidate the solid-state structure of this compound?

Q. What methodologies are used to study its metabolic stability in vitro?

- Microsomal Incubations : Liver microsomes + NADPH, followed by LC-MS/MS to detect metabolites.

- CYP450 Inhibition Assays : Fluorescent probes quantify inhibition of isoforms (e.g., CYP3A4).

- Half-Life (t₁/₂) Calculation : Monitor parent compound depletion over time using kinetic models.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.